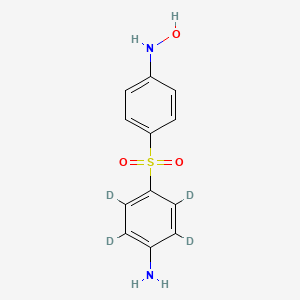

Dapsone Hydroxylamine-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dapsone Hydroxylamine-d4 is a deuterium-labeled derivative of Dapsone Hydroxylamine, a metabolite of the sulfonamide antibiotic dapsone. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of dapsone and its derivatives. The deuterium labeling allows for precise tracking and analysis in various biological systems.

准备方法

Synthetic Routes and Reaction Conditions: Dapsone Hydroxylamine-d4 is synthesized through the N-hydroxylation of dapsone, which involves the introduction of a hydroxylamine group to the nitrogen atom of the sulfone moiety. The deuterium labeling is achieved by using deuterated reagents during the synthesis process. The reaction typically requires the presence of cytochrome P-450 enzymes, which facilitate the hydroxylation reaction.

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the integrity of the deuterium labeling, which is crucial for its application in research.

化学反应分析

Types of Reactions: Dapsone Hydroxylamine-d4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form reactive intermediates, which are studied for their potential toxicological effects.

Reduction: Reduction reactions can convert this compound back to its parent compound, dapsone.

Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.

Major Products Formed:

科学研究应用

Pharmacokinetic Studies

Tracer for ADME Studies

Dapsone Hydroxylamine-d4 serves as an effective tracer in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion (ADME) of dapsone in the body. By analyzing the concentrations of both labeled and unlabeled forms of dapsone, researchers can gain critical insights into how the body processes this medication, which is essential for understanding its efficacy and safety profiles .

Metabolic Pathway Analysis

The deuterium labeling of this compound facilitates the identification and characterization of metabolic pathways. Researchers can observe how deuterium atoms are incorporated into metabolites, providing valuable information regarding the mechanisms of action and potential drug-drug interactions .

Mass Spectrometry Applications

This compound's distinct mass properties enable selective detection and quantification using mass spectrometry techniques. This capability is crucial for accurately assessing drug levels in complex biological samples, thereby enhancing the reliability of pharmacokinetic and metabolic studies .

Procoagulant Activity

Research indicates that this compound promotes procoagulant activity in red blood cells, which may increase the risk of thrombosis. This effect is mediated through specific biochemical mechanisms that warrant further investigation to understand the implications for patient safety .

Comparative Analysis with Related Compounds

This compound shares structural similarities with several compounds within the sulfonamide class. The following table summarizes key features of comparable compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Dapsone | Sulfonamide structure; antibiotic | Primary drug used for leprosy treatment |

| Dapsone Hydroxylamine | N-hydroxylated derivative; procoagulant activity | Active metabolite linked to adverse effects |

| Nitroso-Dapsone | Nitroso derivative; potential mutagenicity | Different reactivity profile |

| Sulfamethoxazole | Another sulfonamide; antibacterial | Commonly used with trimethoprim |

This compound's unique role as a metabolite that enhances procoagulant activity distinguishes it from other analogs, making it a valuable subject for further research .

Case Studies and Research Findings

-

Hemolytic Anemia Investigation

A study explored how dapsone and its hydroxylamine derivative induce alterations in erythrocyte membranes, leading to premature removal from circulation. This research highlights the clinical relevance of this compound in understanding hemolytic anemia associated with dapsone therapy . -

Anti-inflammatory Properties

Another investigation assessed the anti-inflammatory effects of dapsone metabolites, including this compound. The study demonstrated that these metabolites could inhibit leukotriene B4-induced chemotaxis, suggesting potential therapeutic applications in inflammatory conditions . -

Efficacy in Immune Thrombocytopenia

A review of case series indicated that dapsone therapy could yield platelet responses ranging from 40% to 62% in patients with immune thrombocytopenia. The role of this compound in this context remains an area for further exploration .

作用机制

Dapsone Hydroxylamine-d4 exerts its effects through the inhibition of dihydrofolic acid synthesis, similar to its parent compound, dapsone. This inhibition occurs through competition with para-aminobenzoate for the active site of dihydropteroate synthetase, an enzyme crucial for folic acid synthesis in bacteria and protozoa. The deuterium labeling allows for detailed tracking of the compound’s interactions and metabolic pathways in biological systems.

相似化合物的比较

Dapsone: The parent compound, used primarily as an antibiotic.

Dapsone Hydroxylamine: The non-deuterated form of Dapsone Hydroxylamine-d4.

Monoacetyl Dapsone: Another metabolite of dapsone, formed through acetylation.

Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in research, offering insights that are not possible with non-labeled compounds.

生物活性

Dapsone hydroxylamine-d4 (DDS-NHOH) is a significant metabolite of dapsone, a sulfone antibiotic commonly used for treating leprosy and certain skin conditions. Research on the biological activity of DDS-NHOH highlights its role in both therapeutic effects and adverse reactions, particularly concerning procoagulant activity and hemolytic anemia. This article synthesizes findings from various studies, presenting detailed insights into the compound's mechanisms, biological implications, and clinical relevance.

Overview of this compound

Dapsone (4,4'-diaminodiphenylsulfone) is metabolized in the body to several compounds, including dapsone hydroxylamine (DDS-NOH), which is crucial for understanding both its therapeutic benefits and side effects. The hydroxylamine derivative has been implicated in various adverse effects associated with dapsone therapy, such as methemoglobinemia and hemolytic anemia.

- Molecular Formula : C12H12N2O3S

- Molecular Weight : 264.30 g/mol

- CAS Number : 32695-27-5

- Melting Point : 194°C (decomposes)

- Boiling Point : 531.1°C at 760 mmHg

Procoagulant Activity

A pivotal study demonstrated that DDS-NHOH enhances the procoagulant activity of red blood cells (RBCs). This effect is mediated through the following mechanisms:

- Phosphatidylserine Exposure : DDS-NHOH increases phosphatidylserine (PS) exposure on the surface of RBCs, a key factor in thrombus formation.

- Microvesicle Formation : It augments the generation of PS-bearing microvesicles, which contribute to coagulation processes.

- Reactive Oxygen Species (ROS) : The compound induces ROS generation, disrupting membrane phospholipid asymmetry and promoting procoagulant states in RBCs .

In vivo studies using rat models indicated that both single and repeated doses of DDS-NHOH led to increased thrombus formation, underscoring its potential prothrombotic risk .

Hemolytic Anemia

Research has established that DDS-NHOH is a direct hemolytic agent. Key findings include:

- Increased RBC Destruction : In experiments with radiolabeled RBCs, DDS-NHOH caused a significant reduction in survival time when reintroduced into isologous rats, compared to controls treated with saline or dapsone alone.

- Selective Uptake by Spleen : Damaged RBCs were preferentially taken up by the spleen, indicating an active role in hemolysis .

Clinical Implications

The dual nature of DDS-NHOH—serving both therapeutic and harmful roles—necessitates careful monitoring in clinical settings. While dapsone remains effective for its antimicrobial properties, the risk of serious side effects such as thrombosis and hemolytic anemia must be balanced against its benefits.

Case Studies

- Dermatological Applications : Dapsone is frequently used to treat inflammatory skin conditions such as dermatitis herpetiformis and bullous pemphigoid. The anti-inflammatory effects are partly attributed to the modulation of neutrophil activity and inhibition of pro-inflammatory cytokines like TNF-α .

- Leprosy Treatment : In leprosy patients, dapsone's efficacy is well-documented; however, monitoring for signs of methemoglobinemia is critical due to the formation of DDS-NHOH during metabolism .

Summary of Research Findings

属性

IUPAC Name |

N-[4-(4-amino-2,3,5,6-tetradeuteriophenyl)sulfonylphenyl]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c13-9-1-5-11(6-2-9)18(16,17)12-7-3-10(14-15)4-8-12/h1-8,14-15H,13H2/i1D,2D,5D,6D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDSJDWESCGRKW-NMRLXUNGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)C2=CC=C(C=C2)NO)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。